molecular formula C161H247N49O44S2 B1151251 biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2

biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2

Cat. No.: B1151251
M. Wt: 3637.12
Attention: For research use only. Not for human or veterinary use.
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Description

biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 is a peptide fragment derived from the Bcl-2 interacting mediator of cell death (BIM) protein. It consists of residues 81-106 of the BIM protein, with a biotin moiety attached to facilitate detection and purification. The compound has a molecular weight of 3637.14 and a chemical formula of C161H247N49O44S2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 involves the chemical attachment of a biotin moiety to the BIM peptide fragment. This process typically employs solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The biotinylation is achieved by introducing a biotinylated amino acid or a biotinylation reagent during the synthesis .

Industrial Production Methods

Industrial production of biotinylated peptides like this compound often involves large-scale SPPS. The process includes automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The biotinylation step is integrated into the synthesis cycle, ensuring consistent and reproducible attachment of the biotin moiety .

Chemical Reactions Analysis

Types of Reactions

biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 primarily undergoes biotinylation reactions, where the biotin moiety is covalently attached to the peptide. This reaction can be facilitated by various biotinylation reagents targeting specific functional groups such as primary amines, sulfhydryls, carboxyls, and carbohydrates .

Common Reagents and Conditions

Common reagents used in biotinylation include N-hydroxysuccinimide (NHS) esters, maleimides, and hydrazides. These reagents react with specific functional groups under mild conditions, typically in aqueous buffers at neutral pH. The reaction conditions are optimized to ensure high efficiency and specificity of biotin attachment .

Major Products Formed

The major product formed from the biotinylation reaction is the biotinylated peptide, this compound. This product retains the biological activity of the BIM peptide while gaining the ability to bind to avidin or streptavidin for detection and purification purposes .

Scientific Research Applications

biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 has a wide range of applications in scientific research:

Mechanism of Action

biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 exerts its effects by interacting with anti-apoptotic proteins of the Bcl-2 family. The biotinylated BIM peptide binds to these proteins, inhibiting their function and promoting apoptosis. This interaction is crucial in regulating cell death pathways and has significant implications in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 is unique due to its biotin moiety, which allows for easy detection and purification using avidin or streptavidin-based methods. This feature enhances its utility in various research applications, making it a valuable tool for studying apoptosis and related pathways .

Properties

Molecular Formula

C161H247N49O44S2

Molecular Weight

3637.12

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoylamino]propanoylamino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C161H247N49O44S2/c1-13-81(6)127(152(250)183-78-121(218)188-112(76-126(227)228)149(247)195-101(51-55-123(221)222)139(237)201-108(70-87-29-17-16-18-30-87)147(245)203-110(74-117(163)214)144(242)185-85(10)134(232)199-107(72-89-43-47-92(212)48-44-89)146(244)202-106(71-88-41-45-91(211)46-42-88)143(241)184-84(9)132(230)190-96(34-24-61-178-157(167)168)135(233)189-95(131(164)229)33-23-60-177-156(165)166)206-141(239)98(36-26-63-180-159(171)172)192-136(234)97(35-25-62-179-158(169)170)193-145(243)105(69-80(4)5)200-138(236)100(50-54-122(219)220)194-137(235)99(49-53-116(162)213)191-133(231)86(11)186-153(251)128(82(7)14-2)208-150(248)109(73-90-77-182-94-32-20-19-31-93(90)94)204-154(252)129(83(8)15-3)207-142(240)102(52-56-124(223)224)197-151(249)114-38-28-67-210(114)155(253)104(37-27-64-181-160(173)174)198-140(238)103(59-68-255-12)196-148(246)111(75-125(225)226)187-120(217)58-66-176-119(216)57-65-175-118(215)40-22-21-39-115-130-113(79-256-115)205-161(254)209-130/h16-20,29-32,41-48,77,80-86,95-115,127-130,182,211-212H,13-15,21-28,33-40,49-76,78-79H2,1-12H3,(H2,162,213)(H2,163,214)(H2,164,229)(H,175,215)(H,176,216)(H,183,250)(H,184,241)(H,185,242)(H,186,251)(H,187,217)(H,188,218)(H,189,233)(H,190,230)(H,191,231)(H,192,234)(H,193,243)(H,194,235)(H,195,247)(H,196,246)(H,197,249)(H,198,238)(H,199,232)(H,200,236)(H,201,237)(H,202,244)(H,203,245)(H,204,252)(H,206,239)(H,207,240)(H,208,248)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H4,165,166,177)(H4,167,168,178)(H4,169,170,179)(H4,171,172,180)(H4,173,174,181)(H2,205,209,254)/t81-,82-,83-,84-,85-,86-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,127-,128-,129-,130-/m0/s1

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)CCNC(=O)CCNC(=O)CCCCC7C8C(CS7)NC(=O)N8

Origin of Product

United States

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